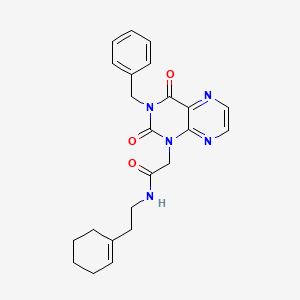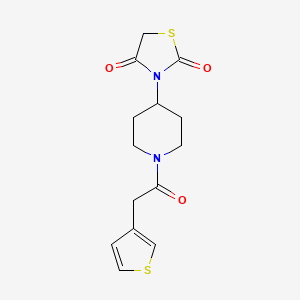
3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H16N2O3S2 and its molecular weight is 324.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Techniques and Chemical Properties
The chemical compound "3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione" belongs to a class of compounds that have been the subject of various synthesis and structural analysis studies. Thiazolidine-2,4-diones and their derivatives are synthesized through various chemical reactions, such as Knoevenagel condensation, and are known for their structural diversity and potential biological activities. These compounds often involve the use of piperidine as a catalyst or a reactant in the synthesis process, indicating its importance in the structural formation of these compounds (Kandeel, 2006; Yang et al., 2003).
Antimicrobial and Antifungal Properties
This class of compounds, particularly those involving thiazolidine-2,4-dione scaffolds, has demonstrated significant antimicrobial and antifungal properties. Various studies have shown these compounds to be effective against a range of bacteria and fungi. For instance, some derivatives have exhibited promising antibacterial activity against gram-positive bacteria and antifungal activity against species like Aspergillus niger and Candida albicans (Prakash et al., 2011; Aneja et al., 2011; Abd Alhameed et al., 2019).
Anticancer Properties
Notably, some thiazolidine-2,4-dione derivatives have shown potential as anticancer agents. The modification of these compounds, often by incorporating various substituents, can result in enhanced activity against specific cancer cell lines. This highlights the potential therapeutic applications of these compounds in oncology (Kumar et al., 2022; Kumar et al., 2013).
Potential in Diabetes Treatment
Some studies have also explored the potential of thiazolidine-2,4-dione derivatives in treating diabetes, particularly type 2 diabetes. The compounds are known for their ability to lower blood glucose levels and have been studied for their effectiveness in reducing blood glucose in models (Kadium et al., 2022).
Antimicrobial Screening and Design
The antimicrobial properties of these compounds have been extensively studied, with some derivatives showing potent activity against various bacterial and fungal strains. The structural variations in these compounds often influence their antimicrobial efficacy, providing insights into the design of new antimicrobial agents (Patel et al., 2017; Derkach et al., 2016).
作用機序
Target of Action
Thiazole derivatives, which include thiazolidinedione, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that thiazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to possess various biological activities, suggesting that they may affect a range of biochemical pathways .
Pharmacokinetics
Modifications to the physicochemical properties of similar compounds have been made with the intent of improving their pharmacokinetic profile .
Result of Action
Thiazole derivatives have been found to possess various biological activities, suggesting that they may have a range of molecular and cellular effects .
Action Environment
It is known that environmental factors can influence the action of similar compounds .
生化学分析
Biochemical Properties
3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with DNA gyrase, an enzyme crucial for DNA replication and transcription . The interaction with DNA gyrase suggests that this compound may inhibit bacterial growth by preventing DNA replication. Additionally, the thiazolidinedione moiety in the compound is known to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of gene expression related to glucose and lipid metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PPARs can lead to changes in the expression of genes involved in glucose uptake and lipid metabolism, thereby affecting cellular energy balance . Additionally, the compound’s ability to inhibit DNA gyrase can result in the suppression of bacterial cell proliferation, making it a potential antibacterial agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to DNA gyrase, inhibiting its activity and thereby preventing DNA replication in bacterial cells . This inhibition is crucial for its antibacterial properties. Furthermore, the thiazolidinedione moiety binds to PPARs, leading to the activation or repression of target genes involved in metabolic processes . This dual mechanism of action highlights the compound’s potential as both an antibacterial and metabolic regulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that the compound maintains its activity over extended periods, suggesting its potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate metabolic pathways without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a narrow therapeutic window . These findings underscore the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PPARs. These interactions influence the expression of enzymes and cofactors involved in glucose and lipid metabolism . The compound’s effects on metabolic flux and metabolite levels have been observed in various in vitro and in vivo studies, highlighting its potential as a metabolic regulator .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with cellular transporters that facilitate its uptake and distribution to target tissues
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and metabolic processes
特性
IUPAC Name |
3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c17-12(7-10-3-6-20-8-10)15-4-1-11(2-5-15)16-13(18)9-21-14(16)19/h3,6,8,11H,1-2,4-5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEKCZIFEXACRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile](/img/structure/B2629287.png)
![ethyl 3-(4-fluorophenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2629288.png)

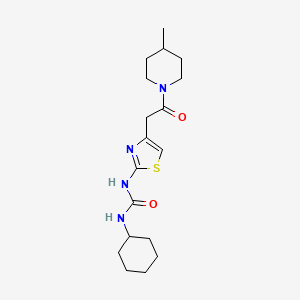
![Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2629295.png)
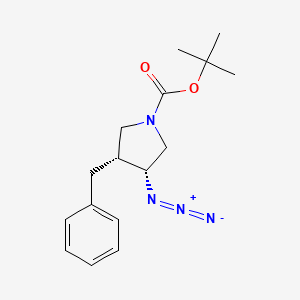
![N-(1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2629297.png)
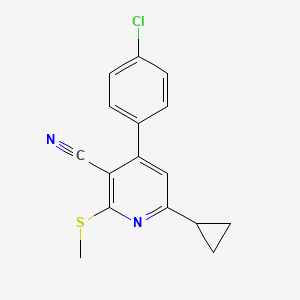
![3-ethyl-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2629299.png)
![(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2629300.png)
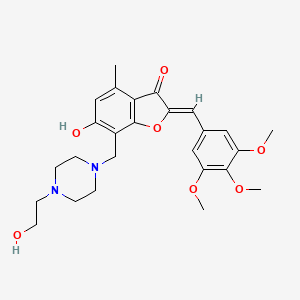
![(Z)-ethyl 3-allyl-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2629302.png)
